molecular formula C13H18 B3048628 Benzene, (2-methylcyclohexyl)- CAS No. 17733-68-5

Benzene, (2-methylcyclohexyl)-

Cat. No. B3048628
CAS RN: 17733-68-5
M. Wt: 174.28 g/mol
InChI Key: YFVAFSNSJVCBTE-UHFFFAOYSA-N
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Description

Benzene, (2-methylcyclohexyl)- is an organic compound with the following characteristics:



  • Chemical Formula : C~12~H~18~

  • IUPAC Name : 1,2-dimethylcyclohexa-1,3-diene

  • Common Name : 2-methylcyclohexylbenzene



Synthesis Analysis

The synthesis of Benzene, (2-methylcyclohexyl)- involves introducing a methyl group onto the cyclohexane ring. One possible method is Friedel–Crafts alkylation, where benzene reacts with 2-methylcyclohexyl chloride in the presence of an aluminum chloride catalyst. The reaction proceeds as follows:


[ \text{Benzene} + \text{2-methylcyclohexyl chloride} \xrightarrow{\text{AlCl}_3} \text{Benzene, (2-methylcyclohexyl)-} + \text{HCl} ]



Molecular Structure Analysis


  • Planarity : Benzene, (2-methylcyclohexyl)- adopts a planar hexagonal ring structure.

  • Bond Lengths : All carbon-carbon bonds within the benzene ring have the same length (approximately 1.39 Å), intermediate between typical single and double bonds.

  • Delocalization : The six π electrons in the benzene ring are delocalized above and below the plane, contributing to its stability.



Chemical Reactions Analysis


  • Aromaticity : Benzene exhibits aromatic behavior due to its continuous conjugation of π electrons. It resists addition reactions typical of alkenes.

  • Substitution Reactions : Benzene undergoes substitution reactions rather than addition reactions. For example, bromination with Br~2~/FeBr~3~ results in bromobenzene.



Physical And Chemical Properties Analysis


  • Physical State : Benzene is a colorless liquid with a sweet smell.

  • Melting Point : 5.53 °C

  • Boiling Point : 80.1 °C

  • Solubility : Soluble in alcohol, CHCl~3~, CCl~4~, diethyl ether, acetone, and acetic acid.


Safety And Hazards


  • Occupational Safety : Benzene is a potential occupational carcinogen and is flammable.

  • Health Effects : Exposure to benzene may cause leukemia.


Future Directions

Research on benzene derivatives continues to explore novel synthetic routes, improved safety measures, and applications in various fields.



properties

IUPAC Name

(2-methylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-4,8-9,11,13H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVAFSNSJVCBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495690
Record name (2-Methylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylcyclohexyl)benzene

CAS RN

17733-68-5
Record name (2-Methylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60495690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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